
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone is an organic compound with the molecular formula C16H10Br2O It is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(9-bromophenanthren-1-yl)ethanone typically involves the bromination of phenanthrene derivatives. One common method is the reaction of 9-bromophenanthrene with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(9-bromophenanthren-1-yl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The carbonyl group can form hydrogen bonds or coordinate with metal ions, affecting its chemical behavior and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(phenanthren-9-yl)ethanone
- 9-Bromophenanthrene
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(9-bromophenanthren-1-yl)ethanone is unique due to the presence of two bromine atoms and the phenanthrene backbone. This combination imparts specific electronic and steric properties, making it distinct from other brominated phenanthrene derivatives.
Propriétés
Numéro CAS |
58870-48-7 |
|---|---|
Formule moléculaire |
C16H10Br2O |
Poids moléculaire |
378.06 g/mol |
Nom IUPAC |
2-bromo-1-(9-bromophenanthren-1-yl)ethanone |
InChI |
InChI=1S/C16H10Br2O/c17-9-16(19)13-7-3-6-11-10-4-1-2-5-12(10)15(18)8-14(11)13/h1-8H,9H2 |
Clé InChI |
RTCDUUFDWORCBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C2Br)C(=CC=C3)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



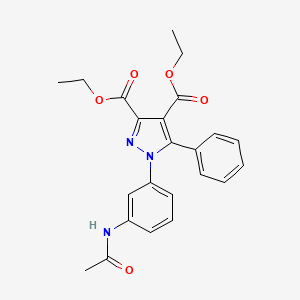
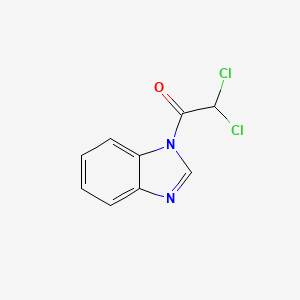
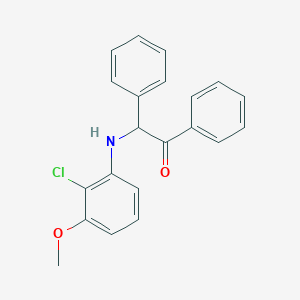
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
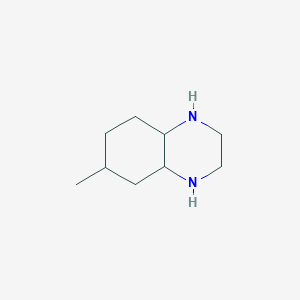
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
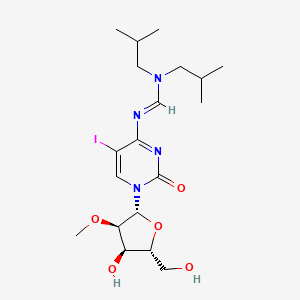
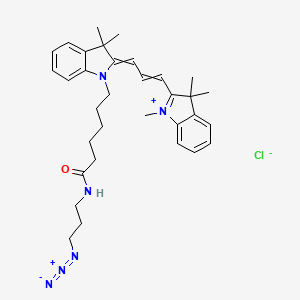
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
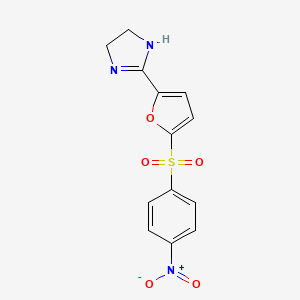
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)

